Odoroside A is a cardiac glycoside primarily isolated from the leaves of the Nerium oleander plant. [, , , , , , ] Cardiac glycosides are a class of organic compounds characterized by their potent effects on cardiac muscle contraction. [, ] They are known to inhibit the ubiquitous sodium-potassium pump (Na+/K+-ATPase) found in cell membranes. [, , ] Odoroside A has garnered significant attention in scientific research due to its potential anticancer properties. [, , , , ]
Odoroside A is extracted from Nerium oleander, a plant recognized for its medicinal properties. This plant has been traditionally used in various cultures for its therapeutic potential, particularly in treating heart conditions and cancer. The extraction processes often involve advanced techniques such as high-performance liquid chromatography coupled with mass spectrometry for precise quantification and characterization of the compound .
Odoroside A belongs to the class of compounds known as cardiac glycosides. These compounds are characterized by their steroid structure and sugar moieties, which contribute to their biological activities. Cardiac glycosides are primarily known for their role in modulating cardiac function but have also gained attention for their anticancer properties.
The synthesis of Odoroside A typically involves extraction from Nerium oleander using methods that preserve its structural integrity and biological activity. The most common techniques include:
Recent studies have developed methods such as ultra-high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS) for the quantitative evaluation of Odoroside A and other cardiac glycosides. This method allows for high sensitivity and specificity in detecting low concentrations of these compounds in biological samples .
Odoroside A features a steroid nucleus typical of cardiac glycosides, with specific sugar moieties attached that influence its solubility and biological activity. The molecular formula is C30H46O9, and it has a molecular weight of 546.68 g/mol.
The compound's structure can be represented as follows:
Odoroside A participates in various chemical reactions typical of cardiac glycosides, including:
The reactions involving Odoroside A can be studied using chromatographic techniques to monitor changes in concentration and identify reaction products.
Odoroside A exerts its biological effects primarily through inhibition of the sodium-potassium ATPase enzyme. This inhibition leads to increased intracellular sodium levels, which subsequently affects calcium influx through sodium-calcium exchange mechanisms. The resulting increase in intracellular calcium concentration enhances contractility in cardiac tissues but also induces apoptosis in cancer cells.
Research indicates that Odoroside A triggers G2/M cell cycle arrest and apoptosis in colorectal carcinoma cells via reactive oxygen species (ROS) pathways and the p53 signaling pathway . Additionally, it has been shown to affect protein synthesis by blocking sodium-dependent pathways .
Relevant data indicate that Odoroside A has a melting point around 200 °C, which is indicative of its stability under standard laboratory conditions.
Odoroside A is primarily researched for its potential applications in cancer therapy due to its cytotoxic properties against various tumor cell lines. It is being studied for:
Odoroside A is a monoglycosidic cardenolide primarily isolated from Nerium oleander L. (Apocynaceae family), an evergreen shrub native to Mediterranean regions and widely cultivated in subtropical zones globally [3] [5]. This secondary metabolite occurs in all plant parts—leaves, stems, flowers, and sap—with the highest concentrations found in leaves (typically 0.01–0.05% dry weight) [5]. Extraction methods include aqueous maceration or methanol extraction, preferentially isolating monoglycosides like odoroside A over less active diglycosides or genins [3] [8]. Chemotaxonomic studies confirm that N. oleander’s red-flowered varieties yield higher cardenolide concentrations than white-flowered counterparts [5]. While Thevetia peruviana (yellow oleander) shares the same plant family, it produces the structurally distinct thevetin A instead of odoroside A [5].
Nerium oleander has a dual legacy in traditional medicine systems spanning Mediterranean, Middle Eastern, and South Asian cultures. Historical records document its use in treating abscesses, eczema, epilepsy, and malignancies, often prepared as aqueous decoctions or poultices [5] [8]. Notably, Ayurvedic practitioners employed oleander extracts ("Kaner") for tumor management, while Mediterranean folk medicine utilized it for dermatological conditions [5]. Despite therapeutic applications, traditional healers recognized the plant’s acute toxicity, using minute doses under strict controls. Modern pharmacological interest in odoroside A emerged from bioactivity-guided fractionation studies validating these ethnomedicinal anticancer claims [8].
Odoroside A (CAS 12738-19-1) belongs to the cardenolide subclass of cardiac glycosides, characterized by a steroid core (cyclopentanoperhydrophenanthrene), an unsaturated 5-membered lactone ring at C17, and a sugar moiety at C3 [3] [7]. Its systematic IUPAC name is (3β,5β)-3-[(2,6-Dideoxy-3-O-methyl-β-D-lyxo-hexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide, with the molecular formula C~30~H~46~O~7~ (MW 518.69 g/mol) [1] [2]. The glycosidic linkage involves a single diginose sugar (2,6-dideoxy-3-O-methylhexose), distinguishing it from polyglycosylated cardenolides [7] [9]. X-ray crystallography and NMR analyses confirm its characteristic cis fusion of rings A/B and C/D, essential for Na+/K+-ATPase binding [7]. Structurally analogous to ouabain, odoroside A shares the aglycone core but differs in sugar composition and C16 substitutions [7].
Odoroside A has garnered significant research attention due to its potent cytotoxicity against diverse cancer cell lines at nanomolar concentrations (typically IC~50~ 0.01–0.48 μM) [2] [6]. Unlike conventional chemotherapeutics, it demonstrates selective toxicity toward malignant cells while sparing normal epithelial cells, as evidenced in colorectal and lung cancer models [6] [8]. Its mechanisms involve dual pathways:
Table 1: Key Anticancer Studies on Odoroside A
Cancer Type | Model System | Key Findings | Reference |
---|---|---|---|
Breast Cancer | MDA-MB-231 cells | 100 nM reduced invasion by 70% via STAT-3/MMP-9 inhibition | [3] [10] |
Colorectal Carcinoma | HCT116 cells | Induced G2/M arrest via ROS/p53; 2-fold ↑ caspase-3 at 50 nM | [6] |
Non-Small Cell Lung Cancer | A549 cells | 16-fold ↑ CASP3 expression; disrupted redox homeostasis (OSI=1.45) | [8] |
Leukemia | HL-60 cells | Activated ROS/JNK pathway; induced autophagy & apoptosis | [8] |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2